3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea is an organic compound that features both chlorinated and fluorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the precise reaction conditions required for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanoyl group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea can be used as an intermediate for the synthesis of more complex molecules.
Biology
The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties.
Industry
In the agrochemical industry, this compound could be used as a precursor for the synthesis of herbicides or pesticides.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
The presence of both chlorinated and fluorinated groups in 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N2O2/c7-2-1-4(13)12-5(14)11-3-6(8,9)10/h1-3H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNPBLSASAHPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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